molecular formula C21H14Cl2N2O2 B2370445 (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-34-6

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2370445
CAS No.: 478261-34-6
M. Wt: 397.26
InChI Key: ATYBRMWLHOMDFB-GFMRDNFCSA-N
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Description

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyimino group, and an indolone core. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via a condensation reaction with a suitable methoxyimino precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a substitution reaction, often using a dichlorophenyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated reagents, such as dichlorophenyl halides, are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its dichlorophenyl and methoxyimino groups contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-15-11-10-14(18(23)12-15)13-27-24-20-17-8-4-5-9-19(17)25(21(20)26)16-6-2-1-3-7-16/h1-12H,13H2/b24-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBRMWLHOMDFB-GFMRDNFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=C(C=C4)Cl)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=C(C=C(C=C4)Cl)Cl)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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